amine hydrobromide CAS No. 2228903-69-1](/img/structure/B2957325.png)
[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-bromo-1-methyl-1H-pyrazol-3-yl)methylamine hydrobromide” is a chemical compound with the CAS Number: 2228903-69-1 . It has a molecular weight of 284.98 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCn1cc(Br)cn1 . The InChI code for this compound is 1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant area of research involving this compound is in the synthesis and characterization of pyrazole derivatives. These compounds exhibit promising antitumor, antifungal, and antibacterial activities. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds has been extensively studied for their biological activities against breast cancer and microbes. The structural properties of these compounds, determined through various spectroscopic methods and X-ray crystallography, have shown significant insights into their biological function and potential pharmacophore sites (Titi et al., 2020).
Environmental Applications
Another research avenue explores the environmental applications of pyrazole derivatives. For example, their potential in CO2 capture has been demonstrated, offering a nonvolatile and efficient solution for sequestering CO2 as a carbamate salt. This research presents an innovative approach to addressing environmental concerns related to CO2 emissions (Bates et al., 2002).
Antimicrobial and Antifungal Activities
Pyrazole derivatives synthesized from the parent compound have shown promising results in antimicrobial and antifungal applications. The synthesis and evaluation of these compounds have led to the discovery of new agents with potent activities against various microbial strains, suggesting their potential use in developing new antimicrobial and antifungal treatments (Abunada et al., 2008).
Nonlinear Optical Properties
The compound and its derivatives have also been explored for their nonlinear optical properties, which are essential in the field of materials science. The study of these properties, including the analysis of molecular charge transfer and the evaluation of electron donor groups, provides valuable insights into designing materials for optical applications (Tamer et al., 2016).
Safety and Hazards
This compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Propiedades
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.BrH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTBIPLTABPZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
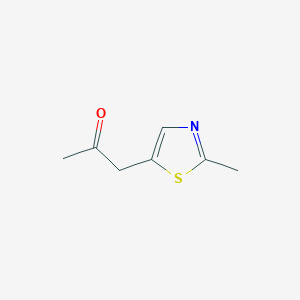
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
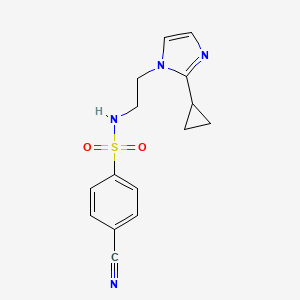
![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)
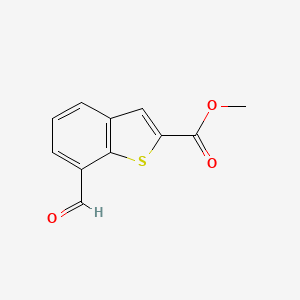
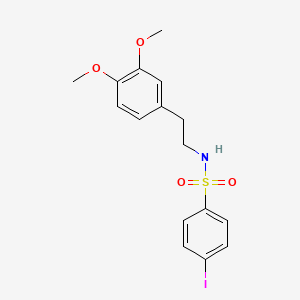
![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)
![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)
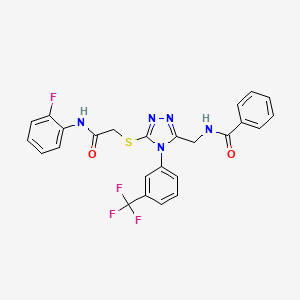
![8-ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2957262.png)
